3-(But-3-yn-1-yl)piperidine hydrochloride
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Overview
Description
3-(But-3-yn-1-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a but-3-yn-1-yl group. Piperidine derivatives are widely recognized for their importance in medicinal chemistry and organic synthesis due to their diverse biological activities and utility as building blocks in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-yn-1-yl)piperidine hydrochloride typically involves the alkylation of piperidine with a suitable but-3-yn-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(But-3-yn-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to convert triple bonds to single bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
3-(But-3-yn-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(But-3-yn-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine-based compound with antimicrobial and anti-inflammatory activities.
Uniqueness: 3-(But-3-yn-1-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C9H16ClN |
---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
3-but-3-ynylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-3-5-9-6-4-7-10-8-9;/h1,9-10H,3-8H2;1H |
InChI Key |
HRGHOPGKSRQUQK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1CCCNC1.Cl |
Origin of Product |
United States |
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